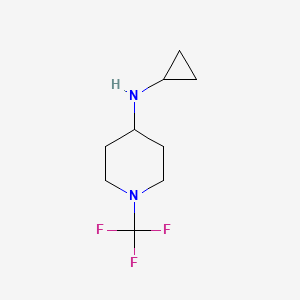![molecular formula C12H23NO B13961836 (2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The compound’s molecular formula is C12H23NO, and it has a molecular weight of 197.32 g/mol . The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol typically involves the formation of the spirocyclic core followed by functionalization at the desired positions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Additionally, industrial production often incorporates environmentally friendly practices to reduce waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents like thionyl chloride or phosphorus tribromide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can result in the formation of halides, ethers, or other functionalized derivatives .
Applications De Recherche Scientifique
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use the compound to study its effects on biological systems.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes. The exact mechanism of action depends on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol: This compound has a similar spirocyclic structure but with an ethyl group instead of an isopropyl group.
(2-Azaspiro[4.4]nonan-3-yl)methanol: This compound has a similar core structure but differs in the position of the functional groups.
Uniqueness
(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol is unique due to its specific substitution pattern and functional groups. The presence of the isopropyl group and the hydroxyl group at specific positions imparts distinct chemical and physical properties to the compound. These unique features make it valuable in various applications, from chemical synthesis to biological research .
Propriétés
Formule moléculaire |
C12H23NO |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
(2-propan-2-yl-2-azaspiro[4.4]nonan-8-yl)methanol |
InChI |
InChI=1S/C12H23NO/c1-10(2)13-6-5-12(9-13)4-3-11(7-12)8-14/h10-11,14H,3-9H2,1-2H3 |
Clé InChI |
LOYHEJMOPMFTDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC2(C1)CCC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





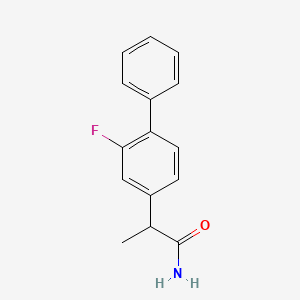
![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
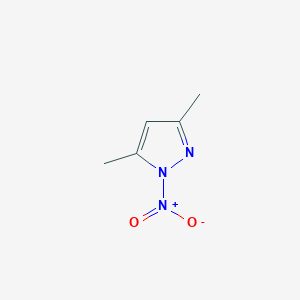
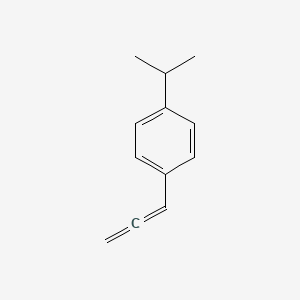
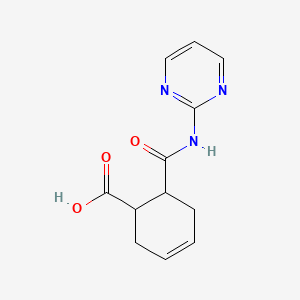

![2-Methyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13961809.png)
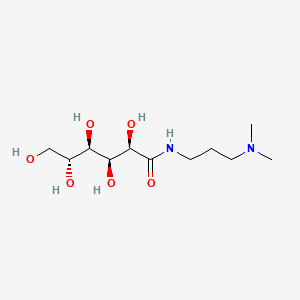
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
